(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid
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Description
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H35NO9 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Propafenone beta-D-Glucuronide, also known as Propafenone glucuronide, is a metabolite of Propafenone . Propafenone is a Class 1C antiarrhythmic agent . Its primary targets are the sodium channels present in the cardiac muscle cells . These channels play a crucial role in the excitability of the cells, which is essential for the normal rhythm of the heart .
Mode of Action
Propafenone glucuronide, like its parent compound Propafenone, works by inhibiting sodium channels . This action restricts the entry of sodium into cardiac cells, resulting in reduced excitation . It slows the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation . This pathway may be determined by genetic factors . The drug is then ultimately metabolized to glucuronide or sulfate conjugates .
Pharmacokinetics
Propafenone undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . It is highly protein-bound . The elimination half-life is 5 to 8 hours in most patients . Propafenone is metabolized by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4 to two active metabolites (5-hydroxypropafenone and N-depropylpropafenone) then ultimately to glucuronide or sulfate conjugates .
Result of Action
The inhibition of sodium channels by Propafenone glucuronide leads to a decrease in the excitability of cardiac muscle cells . This results in a slowing of the heart rate and a stabilization of the heart rhythm . It is used in the treatment of atrial and ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of Propafenone glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Additionally, genetic factors can influence how an individual’s body metabolizes the drug, which can impact its effectiveness . More research is needed to fully understand the influence of environmental factors on the action of Propafenone glucuronide.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO9/c1-2-14-28-15-18(36-27-24(32)22(30)23(31)25(37-27)26(33)34)16-35-21-11-7-6-10-19(21)20(29)13-12-17-8-4-3-5-9-17/h3-11,18,22-25,27-28,30-32H,2,12-16H2,1H3,(H,33,34)/t18?,22-,23-,24+,25-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSCUTCAFODJSS-UIITUPLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919764 |
Source
|
Record name | 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91411-76-6 |
Source
|
Record name | beta-D-Glucopyranosiduronic acid, 1-((2-(1-oxo-3-phenylpropyl)phenoxy)methyl)-2-(propylamino)ethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091411766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(3-Phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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